molecular formula C17H15BrN4O3S2 B11693198 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B11693198
M. Wt: 467.4 g/mol
InChI Key: UNDJENAIICXBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenyl-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
  • N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
  • 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the 4-(dimethylsulfamoyl)benzamide group, which enhances its pharmacological properties. This compound exhibits higher inhibitory activities compared to similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H15BrN4O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C17H15BrN4O3S2/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23)

InChI Key

UNDJENAIICXBFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.